1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)-
CAS No.: 81744-02-7
Cat. No.: VC17017364
Molecular Formula: C13H9NO2Se
Molecular Weight: 290.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81744-02-7 |
|---|---|
| Molecular Formula | C13H9NO2Se |
| Molecular Weight | 290.19 g/mol |
| IUPAC Name | 2-(3-hydroxyphenyl)-1,2-benzoselenazol-3-one |
| Standard InChI | InChI=1S/C13H9NO2Se/c15-10-5-3-4-9(8-10)14-13(16)11-6-1-2-7-12(11)17-14/h1-8,15H |
| Standard InChI Key | UVLJTNCCWYTHDP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC(=CC=C3)O |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 1,2-benzisoselenazol-3(2H)-one comprises a benzene ring fused to a selenazole ring containing a selenium atom. The 3-hydroxyphenyl substituent at the N2 position introduces enhanced solubility and reactivity compared to non-hydroxylated analogues . The hydroxyl group facilitates hydrogen bonding with biological targets, while the selenium atom enables redox activity critical for enzyme inhibition .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.19 g/mol |
| Solubility | Moderate in polar solvents |
| Key Functional Groups | Selenazole, 3-hydroxyphenyl |
The selenium center adopts a planar configuration, enabling π-π stacking interactions with aromatic residues in enzyme active sites, as observed in studies of similar compounds like ebselen .
Synthesis and Characterization
Synthetic Routes
The synthesis of 1,2-benzisoselenazol-3(2H)-one derivatives typically involves copper-mediated cross-coupling reactions. A common method starts with potassium selenocyanate and N-substituted ortho-halobenzamides under thermal or photochemical conditions. For the 3-hydroxyphenyl variant, aniline derivatives with hydroxyl groups are reacted with 2-(chloroseleno)benzoyl chloride to yield the target compound .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Key Reagents |
|---|---|---|
| Copper-mediated coupling | 40–60 | KSeCN, CuI, ortho-halobenzamide |
| Aniline condensation | 35–50 | 2-(Chloroseleno)benzoyl chloride |
Radiolabeled analogues, such as -derivatives, have been synthesized for tracer studies, achieving specific activities up to 8.9 GBq/mM .
Analytical Characterization
Purity and identity are confirmed via HPLC, TLC, and mass spectrometry. The hydroxyl group’s presence is verified through IR spectroscopy (O–H stretch at 3200–3600 cm) and -NMR (singlet at δ 9.2 ppm) .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits nanomolar to picomolar inhibition constants against bacterial and viral targets:
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New Delhi metallo-β-lactamase (NDM-1): Covalent inhibition via selenium-thiol interactions disrupts antibiotic resistance in Gram-negative bacteria .
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Thioredoxin reductase (TrxR): Acts as a substrate for TrxR, generating ebselen selenol (), which oxidizes reduced thioredoxin () .
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SARS-CoV-2 papain-like protease (PL): Analogues inhibit viral replication by targeting catalytic cysteine residues () .
Table 3: Enzyme Inhibition Profiles
| Enzyme | or | Mechanism |
|---|---|---|
| NDM-1 | 20 pM–10 nM | Covalent bond formation |
| TrxR | 2.5 µM | Redox cycling |
| PL | 236 nM | Cys111 adduct formation |
Antibacterial and Antiviral Effects
The 3-hydroxyphenyl group enhances membrane permeability, enabling activity against Proteus mirabilis () and Sporosarcina pasteurii . Docking studies reveal π–π interactions with Trp106 and Lys105 in CoV-2 PL, explaining its antiviral potential .
Future Directions
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Clinical Translation: Toxicity profiling and pharmacokinetic studies are needed to advance toward Phase I trials.
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Broad-Spectrum Antivirals: Testing against emerging coronaviruses and influenza strains could expand applications.
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Hybrid Molecules: Conjugation with β-lactam antibiotics may synergize antibacterial effects.
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